Boc-Val-Ala-OH
Overview
Description
Boc-Val-Ala-OH, also known as tert-Butyloxycarbonyl-L-valyl-L-alanine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions. This compound is often utilized as a cleavable linker in antibody-drug conjugates (ADCs) due to its stability in human plasma and its ability to be cleaved by lysosomal proteolytic enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Val-Ala-OH can be synthesized through a series of peptide coupling reactions. The general synthetic route involves the coupling of Boc-protected valine (Boc-Val-OH) with alanine (Ala-OH) using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diisopropylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The Boc protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine .
Chemical Reactions Analysis
Types of Reactions
Boc-Val-Ala-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Cleavage: The Val-Ala dipeptide can be cleaved by lysosomal proteolytic enzymes.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), N,N’-diisopropylcarbodiimide (DCC), and N-methylmorpholine (NMM) are frequently used in peptide coupling reactions.
Major Products Formed
Deprotection: The major product is the free amine form of the dipeptide.
Coupling Reactions: The major products are longer peptide chains formed by the addition of amino acids to this compound.
Scientific Research Applications
Boc-Val-Ala-OH has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins.
Antibody-Drug Conjugates (ADCs): It serves as a cleavable linker in ADCs, allowing for targeted drug delivery.
Biological Studies: It is used in studies involving proteolytic enzyme activity and peptide stability.
Medicinal Chemistry: It is employed in the development of peptide-based therapeutics and drug delivery systems.
Mechanism of Action
The mechanism of action of Boc-Val-Ala-OH primarily involves its role as a cleavable linker in ADCs. The Val-Ala dipeptide is stable in human plasma but is cleaved by lysosomal proteolytic enzymes once the ADC is internalized by target cells. This cleavage releases the active drug, allowing it to exert its therapeutic effects. The Boc protecting group ensures stability during synthesis and can be removed under acidic conditions to yield the free amine .
Comparison with Similar Compounds
Boc-Val-Ala-OH can be compared with other similar compounds such as:
Boc-Val-OH: A single amino acid with a Boc protecting group, used in peptide synthesis.
Boc-Ala-OH: Another single amino acid with a Boc protecting group, also used in peptide synthesis.
Boc-Val-Val-OMe: A dipeptide with a Boc protecting group, used in studies related to Alzheimer’s disease.
This compound is unique due to its specific sequence of valine and alanine, which provides stability in plasma and allows for targeted cleavage by lysosomal enzymes. This makes it particularly useful in the design of ADCs and other peptide-based therapeutics .
Properties
IUPAC Name |
2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-7(2)9(10(16)14-8(3)11(17)18)15-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,16)(H,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBCSPANXVQYCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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